N-(2-(4-ethylphenylsulfonamido)ethyl)-4-pivalamidobenzamide
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Description
N-(2-(4-ethylphenylsulfonamido)ethyl)-4-pivalamidobenzamide is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Pharmacology
Compounds with structures similar to N-(2-(4-ethylphenylsulfonamido)ethyl)-4-pivalamidobenzamide have been explored for their pharmacological properties. For example, derivatives of N-substituted benzamides have been studied for their cardiac electrophysiological activity, indicating potential applications in developing new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990). Similarly, aromatic sulfonamide inhibitors have shown promise in inhibiting carbonic anhydrases, suggesting applications in treating conditions like glaucoma, epilepsy, and cancer (Supuran et al., 2013).
Polymer Science
In the field of polymer science, derivatives incorporating sulfonamide groups have contributed to the development of high-performance materials. A study by Mehdipour‐Ataei et al. (2004) on novel polyimides incorporating sulfone, ether, and amide structures highlighted the potential of these materials in creating heat-resistant polymers with applications in aerospace, electronics, and coatings industries (Mehdipour‐Ataei et al., 2004).
Antimicrobial Research
Sulfanilamide derivatives, closely related to the compound , have been explored for their antimicrobial properties. Lahtinen et al. (2014) synthesized and characterized N-substituted sulfanilamide derivatives, assessing their thermal properties and potential antibacterial and antifungal activities (Lahtinen et al., 2014). This research points to the broader applicability of sulfonamide-based compounds in developing new antimicrobial agents.
Properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[2-[(4-ethylphenyl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-5-16-6-12-19(13-7-16)30(28,29)24-15-14-23-20(26)17-8-10-18(11-9-17)25-21(27)22(2,3)4/h6-13,24H,5,14-15H2,1-4H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJVZXNVXIUDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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